(3-Chlorobenzyl)(4-methoxybenzyl)amine
CAS No.: 423740-56-1
Cat. No.: VC21470904
Molecular Formula: C15H16ClNO
Molecular Weight: 261.74g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 423740-56-1 |
|---|---|
| Molecular Formula | C15H16ClNO |
| Molecular Weight | 261.74g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C15H16ClNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |
| Standard InChI Key | XSIGKBGYHPTLBF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl |
Introduction
(3-Chlorobenzyl)(4-methoxybenzyl)amine is a chemical compound belonging to the benzylamine class, featuring a chlorobenzyl group and a methoxybenzyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound in both synthetic chemistry and biological research.
Synonyms Table:
| Synonym Name | CAS Number |
|---|---|
| (3-Chlorobenzyl)(4-methoxybenzyl)amine | 423740-56-1 |
| N-(3-Chlorobenzyl)-1-(4-methoxyphenyl)methanamine | 423740-56-1 |
| N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | 423740-56-1 |
Applications and Biological Activities
(3-Chlorobenzyl)(4-methoxybenzyl)amine serves as a building block in organic synthesis, contributing to the creation of various organic compounds. Its biological activities are believed to involve interactions with specific molecular targets, such as enzymes or receptors, which can modulate their activity and lead to biological effects.
Potential Biological Targets:
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Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
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Receptors: Interaction with receptors to modulate signaling pathways.
Synthesis and Purification
The synthesis of (3-Chlorobenzyl)(4-methoxybenzyl)amine typically involves several steps, including the reaction of appropriate benzyl halides with amines under controlled conditions. Purification techniques such as recrystallization or chromatography are used to achieve high purity.
Synthesis Steps:
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Starting Materials: Appropriate benzyl halides and amines.
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Reaction Conditions: Controlled temperature and solvent selection.
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Purification Methods: Recrystallization or chromatography.
Research Findings and Future Directions
Research on (3-Chlorobenzyl)(4-methoxybenzyl)amine focuses on understanding its interactions with biological targets and exploring its potential therapeutic applications. Future studies may delve into optimizing its synthesis for industrial-scale production and investigating its efficacy in various biological systems.
Research Directions:
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Biological Activity Studies: Investigating interactions with enzymes and receptors.
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Industrial-Scale Synthesis: Optimizing conditions for high yield and purity.
Comparison with Similar Compounds
(3-Chlorobenzyl)(4-methoxybenzyl)amine is distinct from other benzylamines due to its specific combination of functional groups. For example, 3-chloro-4-methoxybenzylamine, another related compound, is used as an intermediate in the synthesis of avanafil, a medication for erectile dysfunction.
Comparison Table:
| Compound | CAS Number | Application |
|---|---|---|
| (3-Chlorobenzyl)(4-methoxybenzyl)amine | 423740-56-1 | Organic Synthesis, Biological Research |
| 3-Chloro-4-methoxybenzylamine | 247569-42-2 | Intermediate for Avanafil Synthesis |
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